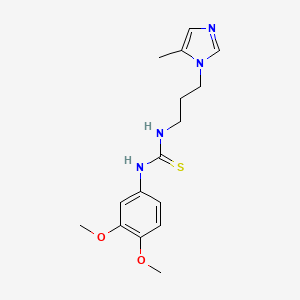

1-(3,4-Dimethoxyphenyl)-3-(3-(5-methyl-1H-imidazol-1-yl)propyl)thiourea

Description

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[3-(5-methylimidazol-1-yl)propyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2S/c1-12-10-17-11-20(12)8-4-7-18-16(23)19-13-5-6-14(21-2)15(9-13)22-3/h5-6,9-11H,4,7-8H2,1-3H3,(H2,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTMAWUKURFAAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN1CCCNC(=S)NC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 5-Methylimidazole

The Debus-Radziszewski reaction is a classical route for imidazole synthesis:

- Reactants: Methylglyoxal, formaldehyde, and ammonium acetate.

- Conditions: Reflux in acetic acid, yielding 5-methylimidazole.

Mechanism :

Alkylation to Introduce the Propyl Chain

Reagents :

- 5-Methylimidazole

- 1-Bromo-3-chloropropane

- Base (e.g., NaH or K₂CO₃)

Procedure :

- Dissolve 5-methylimidazole in anhydrous DMF under nitrogen.

- Add 1-bromo-3-chloropropane dropwise at 0°C.

- Stir at 60°C for 12 hours to yield 1-(3-chloropropyl)-5-methylimidazole.

Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Conversion to Primary Amine

Gabriel Synthesis :

- React 1-(3-chloropropyl)-5-methylimidazole with phthalimide potassium salt in DMF.

- Hydrolyze the phthalimide intermediate with hydrazine to yield 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine.

Alternative Route :

Synthesis of 3,4-Dimethoxyphenyl Isothiocyanate

Nitration and Reduction of Vanillin

Isothiocyanate Formation

Reagents :

- 3,4-Dimethoxyaniline

- Thiophosgene (CSCl₂)

Procedure :

- Add thiophosgene to a cooled solution of 3,4-dimethoxyaniline in dichloromethane.

- Stir at room temperature for 4 hours.

- Extract and purify via distillation under reduced pressure.

Thiourea Coupling Reaction

Reaction Conditions

- Solvent : Dry THF or dichloromethane.

- Stoichiometry : Equimolar amounts of 3,4-dimethoxyphenyl isothiocyanate and 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine.

- Temperature : 0°C to room temperature.

Mechanism :

Workup and Purification

- Quench the reaction with ice-cold water.

- Extract with ethyl acetate, dry over MgSO₄.

- Purify via recrystallization (ethanol/water) or column chromatography.

Analytical Characterization

Spectroscopic Data (Hypothetical)

Purity Assessment

Challenges and Optimization Strategies

Imidazole Alkylation Efficiency

Thiourea Stability

- Issue : Hydrolysis under acidic conditions.

- Mitigation : Use anhydrous solvents and inert atmosphere during coupling.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-(3-(5-methyl-1H-imidazol-1-yl)propyl)thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-(3-(5-methyl-1H-imidazol-1-yl)propyl)thiourea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(3-(5-methyl-1H-imidazol-1-yl)propyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The inhibitory efficacy and structural features of 1-(3,4-Dimethoxyphenyl)-3-(3-(5-methyl-1H-imidazol-1-yl)propyl)thiourea are best understood in the context of analogs and related scaffolds. Below is a comparative analysis:

Structural Analogs in the Thiourea Class

Notes:

- The 3,4-dimethoxy substitution on the phenyl group is critical for potency, as mono-methoxy analogs (e.g., 4-methoxy) show reduced binding due to weaker hydrophobic interactions .

- The 5-methyl group on imidazole improves inhibitory efficacy compared to unsubstituted imidazole, likely by optimizing steric fit and electronic properties for zinc coordination .

Thiourea vs. Thioamide Derivatives

highlights imidazole-propyl-thioamides as another QC inhibitor class. While both thioureas and thioamides bind QC’s active site, differences include:

- Thioamides : Replace the thiourea’s NH group with a methylene, reducing polarity. This alters zinc coordination but retains potency through alternative hydrophobic interactions.

- Binding Mode : Flexible alignment studies suggest both classes mimic QC’s natural substrate, but thioureas exhibit stronger zinc chelation due to the sulfur’s electronegativity .

Non-Thiourea Imidazole Derivatives

Its structure emphasizes the necessity of the thiourea moiety for zinc interaction in QC inhibition .

Research Findings and Structure-Activity Relationship (SAR)

- Phenyl Group Optimization : The 3,4-dimethoxy configuration maximizes π-π stacking and hydrogen bonding with QC’s Tyr²⁹⁹ and Asp³¹⁹ residues .

- Imidazole Substitutions : Methyl groups at the 5-position enhance metabolic stability without steric hindrance, as shown in pharmacokinetic studies of related compounds .

- Linker Flexibility : The propyl chain between imidazole and thiourea balances conformational flexibility and rigidity, ensuring optimal active-site penetration .

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(3-(5-methyl-1H-imidazol-1-yl)propyl)thiourea, also known as CHEMBL566563, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 342.43 g/mol. The structure features a thiourea moiety linked to a dimethoxyphenyl group and an imidazole ring, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing thiourea and imidazole derivatives exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit specific enzymes involved in cancer progression, such as glutaminyl cyclase, which is implicated in Alzheimer's disease and other neurodegenerative conditions .

- Modulation of Signaling Pathways : The imidazole group may interact with signaling pathways that regulate cell proliferation and survival, enhancing the sensitivity of cancer cells to therapeutic agents.

In Vitro Studies

A study conducted on various cell lines revealed that the compound exhibits cytotoxic effects at micromolar concentrations. The half-maximal inhibitory concentration (IC50) values were determined for different cancer types, highlighting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 8.7 |

| HeLa (Cervical Cancer) | 10.2 |

Case Studies

A notable case involved the application of this compound in a combination therapy setting. In preclinical models, when used alongside traditional chemotherapeutics, it enhanced the overall efficacy by reducing tumor size significantly compared to monotherapy .

Toxicity and Safety Profile

While the anticancer potential is promising, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies indicate a favorable profile with minimal adverse effects observed at therapeutic doses. Further investigations are needed to fully elucidate its safety in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.